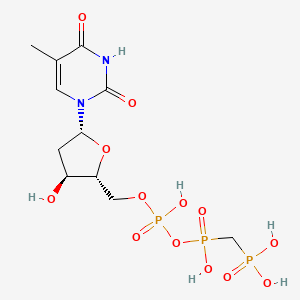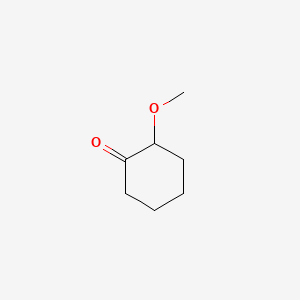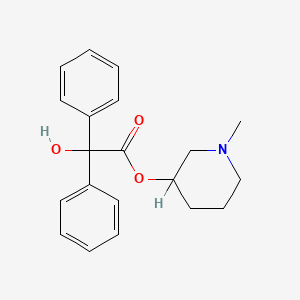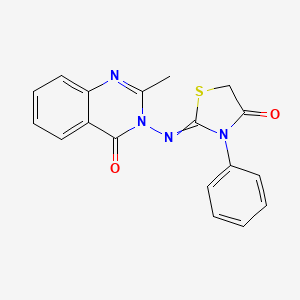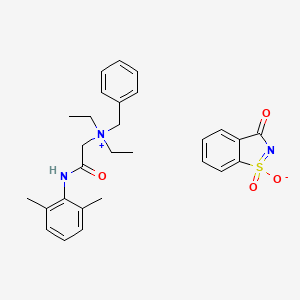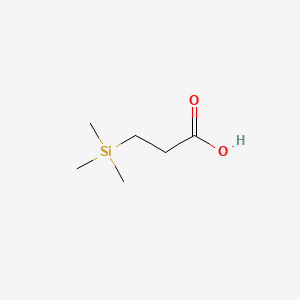
3-(Trimethylsilyl)propionic acid
概要
説明
Synthesis Analysis
The synthesis of 3-(Trimethylsilyl)propionic acid and its derivatives often involves polymerization and condensation reactions. For instance, the trimethylsilylester of β-(4-acetoxyphenyl) propionic acid (APPA) has been used as a monomer in polycondensations, yielding oligo- and polyesters with diverse endgroups and properties (Kricheldorf & Stukenbrock, 1997). Additionally, 3,3-bis(trimethylsilyl)propene reacts with iminium ions generated from secondary amines, leading to the formation of (E)-β-aminovinylsilanes, showcasing the compound's reactivity and versatility (Princet, Gardes‐Gariglio, & Pornet, 2000).
Molecular Structure Analysis
The molecular structure of 3-(Trimethylsilyl)propionic acid has been studied using various spectroscopic techniques. Conformational analysis using NMR spectroscopy has provided insights into the compound's structural preferences in different solvents, highlighting the influence of the trimethylsilyl group on its conformation (Nkansah, Gerken, & Roberts, 2007).
Chemical Reactions and Properties
3-(Trimethylsilyl)propionic acid participates in a variety of chemical reactions, including allylation and cycloaddition reactions. For example, 3,3-bis(trimethylsilyl)-2-methyl-1-propene shows reactivity in Lewis acid-catalyzed allylation reactions, providing a pathway to synthesize ene products and trisubstituted alkenylsilanes (Williams, Morales-Ramos, & Williams, 2006). Moreover, trimethylsilyl chloride has been employed as a Lewis acid in the Biginelli condensation reaction, facilitating the synthesis of dihydropyrimidinones (Zhu, Pan, & Huang, 2004).
Physical Properties Analysis
The physical properties of 3-(Trimethylsilyl)propionic acid and its derivatives, such as phase transitions and glass transition temperatures, have been explored in the context of polymer science. The oligoesters derived from this compound exhibit reversible phase transitions, contributing to their potential applications in thermoresponsive materials (Kricheldorf & Stukenbrock, 1997).
科学的研究の応用
“3-(Trimethylsilyl)propionic acid”, also known as TMSP or TSP, is a chemical compound containing a trimethylsilyl group . It is used as an internal reference in nuclear magnetic resonance (NMR) for aqueous solvents . For this use, it is often deuterated, resulting in 3-(trimethylsilyl)-2,2,3,3-tetradeuteropropionic acid or TMSP-d4 .
- Specific Scientific Field : Nuclear Magnetic Resonance Spectroscopy
- Summary of the Application : TMSP is used as an internal reference in NMR spectroscopy, a technique used to observe local magnetic fields around atomic nuclei. The reference compound provides a standard against which other compounds can be measured .
- Methods of Application : In an NMR experiment, a small amount of TMSP is added to the sample being analyzed. The NMR instrument is then calibrated based on the signal from the TMSP .
- Results or Outcomes : The use of TMSP as a reference allows for more accurate and reliable measurements in NMR spectroscopy .
-
Organic Synthesis
- Field : Organic Chemistry
- Application Summary : TMSP can be used as a basic reagent in organic synthesis .
- Methods of Application : It can participate in various reactions such as esterification and acylation .
- Results or Outcomes : The outcomes of these reactions would depend on the specific conditions and reactants used .
-
Synthesis of 3-Trimethylsilylpropynamides
- Field : Organic Chemistry
- Application Summary : 3-(Trimethylsilyl)propynoic acid, a related compound to TMSP, can be used as a starting reagent for the synthesis of 3-trimethylsilylpropynamides .
- Methods of Application : The specific methods would depend on the desired product and reaction conditions .
- Results or Outcomes : The synthesis of 3-trimethylsilylpropynamides can be achieved .
Safety And Hazards
特性
IUPAC Name |
3-trimethylsilylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2Si/c1-9(2,3)5-4-6(7)8/h4-5H2,1-3H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONFLFDSOSZQHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063978 | |
| Record name | 3-(Trimethylsilyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7063978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trimethylsilyl)propionic acid | |
CAS RN |
5683-30-7 | |
| Record name | 3-(Trimethylsilyl)propionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5683-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Trimethylsilyl)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005683307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Trimethylsilyl)propionic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93018 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanoic acid, 3-(trimethylsilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(Trimethylsilyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7063978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(trimethylsilyl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.678 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(TRIMETHYLSILYL)PROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8H75Z8P93 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

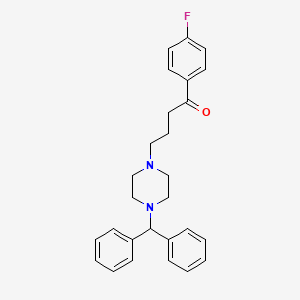
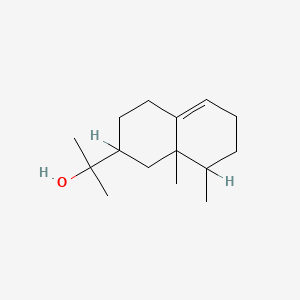
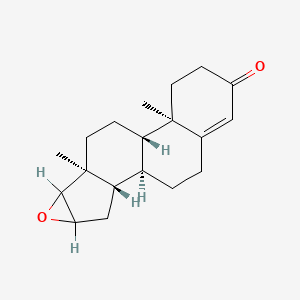
![(6R)-2-methyl-6-[(8R,9S,10R,13R,14S,17R)-3,6,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid](/img/structure/B1203209.png)
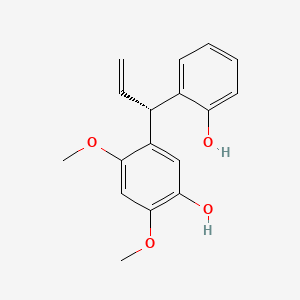
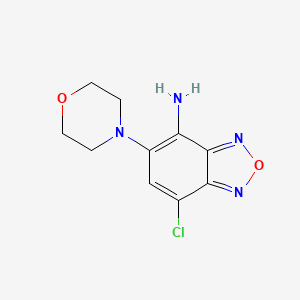
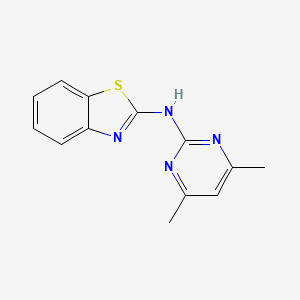
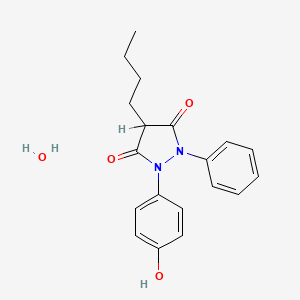
![8-Chloro-10-[3-(methylamino)propyl]-10h-phenothiazin-3-ol](/img/structure/B1203219.png)
